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Chrysamine G disodium salt

Cat. No.: B12423322
M. Wt: 526.4 g/mol
InChI Key: AZOPGDOIOXKJRA-UHFFFAOYSA-L
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Description

Historical Context of Small Molecules in Amyloid Fibrillogenesis Studies

The scientific journey to understand and combat diseases characterized by amyloid deposition, such as Alzheimer's disease, has a long history. The "amyloid hypothesis" posits that the aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathological cascade of Alzheimer's. mdpi.com This hypothesis spurred the search for molecules that could interfere with this aggregation process. frontiersin.org

Initially, histological dyes like Congo red were instrumental in identifying and staining amyloid plaques in post-mortem brain tissue. nih.gov Researchers soon discovered that these dyes not only bound to amyloid fibrils but could also inhibit their formation and mitigate their neurotoxic effects. researchgate.net This established a foundational principle: small molecules could serve as valuable probes to study the mechanisms of amyloid fibrillogenesis and as potential templates for therapeutic agents. frontiersin.orgnih.gov This led to a focused effort on designing and synthesizing small molecules capable of inhibiting the oligomerization and fibrillization of Aβ. nih.gov

Overview of Current Research Trajectories Involving Chrysamine G Disodium (B8443419) Salt

The promising characteristics of Chrysamine G have spurred ongoing research to refine its properties and explore its full potential. Current research is proceeding along several key trajectories:

Development of Analogues: Scientists are actively synthesizing and evaluating new derivatives of Chrysamine G. The goal is to enhance properties such as binding affinity for amyloid fibrils and to improve water solubility. researchgate.net For instance, amide derivatives of Chrysamine G have been developed and have shown high binding affinity for β-amyloid 1-40 fibrils. researchgate.net

In Vivo Imaging Agents: A major focus is the development of Chrysamine G derivatives that can be used for in vivo imaging of amyloid plaques in the brain. This involves labeling the compounds with radioisotopes, such as technetium-99m, to create agents for techniques like single-photon emission computed tomography (SPECT) or positron emission tomography (PET) scanning. researchgate.net

Structure-Activity Relationship Studies: Researchers are systematically modifying the structure of Chrysamine G to understand how different chemical features influence its binding to amyloid and its neuroprotective effects. These studies are elucidating the importance of factors like the distance between carboxylic acid groups and the role of hydrophobic interactions in the binding mechanism.

Mechanistic Investigations: There is continued investigation into the precise mechanisms by which Chrysamine G exerts its neuroprotective effects. This includes dissecting the relative contributions of its direct interaction with Aβ and its intrinsic antioxidant activity. nih.gov

Data Tables

Table 1: Chemical Properties of Chrysamine G Disodium Salt

PropertyValueSource
Alternate Names C.I. Direct Yellow 1, Chrysamine, Brasilamina Yellow G, C.I. 22250, Chrysamine A scbt.com
Molecular Formula C₂₆H₁₆N₄Na₂O₆ biocompare.comscbt.com
Molecular Weight 526.41 g/mol biocompare.comscbt.com
General Description A lipophilic derivative and carboxylic acid analog of Congo red. biocompare.comscbt.com

Table 2: In Vitro Biological Activity of Chrysamine G

ActivityFindingSource
Binding to Synthetic Aβ Binds with a Ki of 0.37 µM. researchgate.net
Neuroprotection Shows a significant protective effect against Aβ(25-35)-induced toxicity at a concentration of 0.2 µM. researchgate.net Reduces neurodegeneration induced by both Aβ(25-35) and Aβ(1-40) at concentrations of 0.1-1 µM. nih.gov researchgate.netnih.gov
Mechanism of Action Protective effects may relate to its ability to bind directly to Aβ and potentially other post-binding effects. researchgate.net Another study suggests the mechanism is due to its anti-oxidant activity. nih.gov researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H16N4Na2O6 B12423322 Chrysamine G disodium salt

Properties

Molecular Formula

C26H16N4Na2O6

Molecular Weight

526.4 g/mol

IUPAC Name

disodium;5-[[4-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2

InChI Key

AZOPGDOIOXKJRA-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Molecular and Cellular Mechanisms of Amyloid Interaction in Preclinical Research

Elucidation of Amyloid-Beta Binding and Recognition Mechanisms

Chrysamine G's interaction with amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease, has been extensively studied. These investigations have shed light on its binding specificity, its ability to interfere with Aβ aggregation, and the fundamental molecular forces driving these interactions.

Specificity of Binding to Amyloid-Beta Aggregates and Fibrils

Preclinical studies have demonstrated that Chrysamine G exhibits a notable binding affinity for the β-amyloid protein. nih.gov It preferentially binds to the aggregated forms of Aβ, specifically the fibrils that constitute amyloid plaques. researchgate.net Research comparing its binding to brain homogenates from Alzheimer's disease patients versus controls showed a two- to three-fold increase in binding in the Alzheimer's brain tissue. nih.gov This specificity is crucial, as it suggests the compound can distinguish between the pathological, aggregated forms of Aβ and its soluble, non-pathological monomers. The binding of Chrysamine G has been shown to correlate with the density of senile plaques and neurofibrillary tangles, further underscoring its specificity for these pathological structures. nih.gov

Inhibition of Amyloid-Beta Aggregation and Fibril Formation Pathways

Chrysamine G has been identified as an inhibitor of Aβ aggregation. nih.gov Like its parent compound, Congo red, Chrysamine G is thought to interfere with the formation of β-sheet structures, which is a critical step in the aggregation of Aβ peptides into fibrils. researchgate.net By binding to Aβ, Chrysamine G can disrupt the protein-protein interactions necessary for the assembly of monomers into larger, toxic oligomers and fibrils. nih.gov This inhibitory action is concentration-dependent and has been observed to protect neuronal cells from the neurotoxic effects of Aβ. researchgate.net The structural characteristics of Chrysamine G, particularly its two aromatic groups separated by a specific linker, are believed to be key to its inhibitory activity. nih.gov

Capacity for Disaggregation of Pre-formed Amyloid Fibrils

Some studies on small molecules with similar functionalities suggest a potential for the disaggregation of pre-existing amyloid fibrils. nih.govnih.gov The mechanism often involves the molecule inserting itself into the fibril structure, thereby disrupting the forces that hold the aggregate together and promoting its breakdown into smaller, potentially less toxic species. nih.gov While the primary focus of many Chrysamine G studies has been on the inhibition of new fibril formation, the principle of disrupting β-sheet structures could theoretically extend to the destabilization of already formed fibrils. researchgate.net

Molecular Interactions Driving Binding Affinity (e.g., Electrostatic, π-π Stacking)

The binding of Chrysamine G to amyloid-beta aggregates is driven by a combination of molecular interactions. Aromatic residues are common in amyloid-forming protein fragments, suggesting that π-π stacking interactions between the aromatic rings of Chrysamine G and the Aβ peptide play a significant role in the binding and self-assembly process. nih.govresearchgate.net These interactions contribute to the energetic stability, order, and directionality of the binding. nih.gov

Additionally, electrostatic interactions are believed to be involved. nih.gov The carboxylic acid groups on the Chrysamine G molecule can engage in electrostatic interactions with charged residues on the Aβ peptide, further stabilizing the complex. The specific geometry of Chrysamine G, with its bidentate structure, is thought to allow it to span across multiple Aβ peptide chains within a fibril, enhancing its binding affinity. researchgate.net

Interaction with Other Pathogenic Protein Aggregates in Preclinical Contexts

Beyond amyloid-beta, the ability of Chrysamine G to interact with other protein aggregates involved in neurodegeneration has also been a point of investigation.

Binding to Tau Protein Aggregates and Neurofibrillary Tangles

In addition to its binding to Aβ plaques, Chrysamine G has been shown to bind to neurofibrillary tangles (NFTs), which are intracellular aggregates composed primarily of hyperphosphorylated tau protein. nih.gov The correlation of Chrysamine G binding with the numbers of both senile plaques and NFTs in post-mortem brain tissue from Alzheimer's patients suggests that it recognizes a common structural motif, likely the cross-β-sheet conformation present in both types of aggregates. nih.gov The ability to bind to both major pathological hallmarks of Alzheimer's disease makes Chrysamine G a compound of significant interest in preclinical research.

Interactive Data Table: Chrysamine G and Analogue Binding Affinities

Compound Target High Affinity K_d (µM) Low Affinity K_d (µM)
Chrysamine G Aβ (1-40) fibril 0.3 4.2
Amide Analogue 1 Aβ (1-40) fibril 0.5 3.9
Amide Analogue 2 Aβ (1-40) fibril 0.4 3.5
Amide Analogue 3 Aβ (1-40) fibril 0.3 3.3

This table summarizes the binding affinities (dissociation constants, K_d) of Chrysamine G and its amide analogues to synthetic amyloid-beta fibrils, as determined by Scatchard analysis. A lower K_d value indicates a higher binding affinity. Data sourced from Kang and Han (2001).

Influence on Protein Misfolding and Conformational Dynamics in Model Systems

The process of protein misfolding, where a protein deviates from its normal three-dimensional structure, is the initial step in the formation of toxic amyloid aggregates. nih.govnih.gov Compounds that can interfere with this process or alter the conformational dynamics of misfolding proteins are of significant therapeutic interest.

Research on Chrysamine G has primarily focused on its ability to bind to pre-formed amyloid fibrils. nih.gov The mechanism of this binding is thought to be a bidentate attachment that spans several amyloid peptide chains. nih.gov There is limited specific information, however, on how Chrysamine G influences the earlier stages of protein misfolding and the conformational shifts that lead to the formation of oligomers and protofibrils. Understanding whether Chrysamine G can stabilize the native, non-toxic conformation of amyloidogenic proteins or redirect the misfolding pathway towards non-toxic aggregates is a critical area for future investigation.

Identification of Intracellular and Extracellular Molecular Targets Beyond Direct Amyloid Binding

Intriguingly, the neuroprotective effects of Chrysamine G may not be solely attributable to its direct binding to amyloid aggregates. Some research suggests that its mechanism of action could involve antioxidant activity. nih.gov One study found that both Chrysamine G and a derivative with lower affinity for Aβ were equally effective at reducing Aβ-induced neuronal death, pointing towards a mechanism independent of direct amyloid binding. nih.gov The proposed antioxidant activity suggests that Chrysamine G may counteract the oxidative stress induced by amyloid pathologies, a common feature of neurodegenerative diseases. However, the precise molecular pathways through which Chrysamine G exerts this antioxidant effect have not been fully elucidated.

Data Tables

Table 1: Binding Affinity of Chrysamine G for Amyloid-beta (Aβ) Fibrils

Binding SiteDissociation Constant (Kd)Maximum Binding Capacity (Bmax)
High-affinity200 nM1.13 moles per mole of Aβ40
Low-affinity38.77 µM23.10 moles per mole of Aβ40
Data sourced from AAT Bioquest

Preclinical Research Applications in Neurodegenerative Disease Models

In Vitro Methodologies for Studying Amyloid Pathology

In laboratory settings, Chrysamine G is instrumental in elucidating the mechanisms of amyloid pathology through a variety of assays and techniques.

Biochemical Assays for Quantifying Fibril Formation and Disaggregation Kinetics

The aggregation of Aβ into fibrils is a hallmark of Alzheimer's disease. Biochemical assays are employed to study the kinetics of this process and the ability of compounds to interfere with it. Chrysamine G's interaction with Aβ fibrils can be quantified using these methods. While many studies focus on the inhibition of fibril formation, the disaggregation of pre-formed fibrils is also a key area of investigation. nih.gov Techniques such as those monitoring Thioflavin T (ThT) fluorescence are commonly used to track fibril formation in real-time. frontiersin.org The ability of Chrysamine G and its analogues to bind to Aβ fibrils suggests their potential to modulate these aggregation and disaggregation processes. researchgate.net

Spectroscopic Techniques for Characterizing Binding Dynamics (e.g., Fluorescence Enhancement)

Spectroscopic methods are vital for characterizing the direct binding interaction between Chrysamine G and amyloid proteins. As an analogue of Congo red, Chrysamine G exhibits changes in its spectral properties upon binding to Aβ. researchgate.net Techniques like fluorescence spectroscopy can be used to determine the binding affinity and kinetics. The binding mechanism is thought to be similar to that of Congo red, involving a bidentate attachment that spans several amyloid peptide chains. researchgate.net This direct binding is a prerequisite for its activity in both inhibiting Aβ toxicity and acting as a detection agent. researchgate.net

Microscopic Approaches for Visualizing Amyloid-Compound Interactions in Cell Cultures

Fluorescence microscopy allows for the direct visualization of Chrysamine G's interaction with amyloid aggregates within a cellular context. Because Chrysamine G is a fluorescent compound, it can be used to stain amyloid deposits in cell cultures, providing a visual confirmation of its binding. This technique helps researchers observe how the compound co-localizes with amyloid plaques and potentially affects their structure or the cellular response to them.

In Vivo Animal Models of Amyloidosis

To understand the effects of potential therapeutic and diagnostic agents in a whole-organism context, researchers turn to animal models that replicate aspects of human diseases.

Application in Transgenic Mouse Models of Alzheimer's Disease Pathology

Transgenic mouse models that overexpress human amyloid precursor protein (APP) and/or presenilin (PS1) genes with mutations linked to familial Alzheimer's disease are widely used. nih.govsemanticscholar.org These mice develop age-dependent amyloid plaques, gliosis, and cognitive deficits, mimicking key features of the human condition. nih.govcwru.edu Chrysamine G has been effectively used in these models as an in vivo probe for detecting amyloid deposition. nih.gov Studies have shown that radiolabeled Chrysamine G can be administered to these mice, and its binding to amyloid plaques in the brain can be quantified. nih.govsigmaaldrich.com Research has demonstrated a two- to three-fold increase in Chrysamine G binding in the brains of Alzheimer's model mice compared to control animals, and this binding correlates with the density of senile plaques and neurofibrillary tangles. nih.govsigmaaldrich.com This application is crucial for the development of non-invasive methods to diagnose and monitor the progression of amyloid pathology in living organisms. nih.gov

Interactive Data Table: Chrysamine G Research Applications

Research Area Methodology Key Findings References
Cellular Dysregulation Cell-Based Assays Reduces Aβ-induced neuronal death; neuroprotection linked to direct binding and antioxidant activity. researchgate.netnih.gov
Fibril Kinetics Biochemical Assays Binds to Aβ fibrils, suggesting potential to modulate aggregation/disaggregation. researchgate.netnih.gov
Binding Dynamics Spectroscopic Techniques Binds directly to Aβ, with a mechanism similar to Congo red. researchgate.net

Table of Compounds | Compound Name | | | :--- | | Chrysamine G disodium (B8443419) salt | | Congo red | | Amyloid-β (Aβ) | | Amyloid-β (25-35) | | Amyloid-β (1-40) | | Thioflavin T | | Amyloid precursor protein (APP) | | Presenilin (PS1) |

Assessment of Amyloid Plaque Load and Distribution in Brain Tissue (Preclinical)

Chrysamine G has been utilized in preclinical settings to identify and characterize amyloid-β (Aβ) plaques, a key pathological feature of Alzheimer's disease. As an analogue of Congo red, it possesses the ability to bind to the β-sheet structures characteristic of amyloid fibrils.

Initial studies using radiolabeled Chrysamine G ([14C]CG) on post-mortem human brain tissue from Alzheimer's disease patients demonstrated its utility in quantifying amyloid burden. Research showed a two- to three-fold increase in [14C]CG binding in homogenates from various regions of Alzheimer's brains compared to control brains. nih.gov A significant correlation was observed between the amount of [14C]CG binding and the numbers of senile plaques and neurofibrillary tangles, indicating its potential as a quantitative probe for these pathological structures. nih.gov Furthermore, Chrysamine G has been shown to effectively stain cerebrovascular amyloid in tissue sections. nih.gov

In preclinical animal models, derivatives of Chrysamine G have been instrumental. While direct quantitative studies on amyloid load using Chrysamine G in transgenic mice are not extensively detailed in available literature, its binding affinity has been established. For instance, in vitro studies have determined the binding affinity (Ki) of Chrysamine G for Aβ fibrils to be 25.3 nM. oup.com This high affinity underscores its potential for detecting amyloid plaques.

Subsequent research has focused on developing derivatives of Chrysamine G with improved properties for in vivo imaging. One such derivative, Methoxy-X04, has shown promise in crossing the blood-brain barrier and staining amyloid plaques in living transgenic mice, allowing for the direct visualization and monitoring of plaque deposition over time. oup.com These studies, while not directly using Chrysamine G, build upon the foundational knowledge of its amyloid-binding properties.

Table 1: In Vitro Binding Affinity of Chrysamine G for Aβ Fibrils

CompoundBinding Affinity (Ki) for Aβ FibrilsReference
Chrysamine G25.3 nM oup.com

Studies on Blood-Brain Barrier Permeation in Preclinical Animal Systems

A critical factor for any potential in vivo diagnostic or therapeutic agent for neurodegenerative diseases is its ability to cross the blood-brain barrier (BBB). Preclinical studies have indicated that Chrysamine G possesses a degree of lipophilicity that allows it to partition into the brain of normal mice. nih.gov This characteristic distinguishes it from its parent compound, Congo red, which has very limited BBB permeability.

Research has shown that Chrysamine G is more lipophilic than Congo red, a property that facilitates its entry into the central nervous system. While specific transport mechanisms have not been fully elucidated for Chrysamine G itself, its ability to cross the BBB has been a foundational observation for the development of its derivatives as in vivo imaging agents. oup.com

One study noted that a derivative of Chrysamine G, BSB ((trans,trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene), was shown to cross the BBB in transgenic mouse models of Alzheimer's disease and label Aβ deposits. nih.gov This suggests that the structural backbone of Chrysamine G is amenable to modifications that can enhance brain penetration. Another derivative, Methoxy-X04, demonstrated a brain entry approximately seven-fold greater than a related dicarboxylic acid compound, highlighting the importance of chemical modifications in optimizing BBB permeation. oup.com

Although detailed quantitative data on the brain uptake and biodistribution of Chrysamine G in various preclinical animal models are limited in the public domain, the qualitative evidence of its ability to cross the BBB has been a significant driver for further research in this area.

Evaluation of Modulatory Effects on Neuropathological Hallmarks

Beyond its role as a marker for amyloid plaques, some preclinical research has explored the potential of Chrysamine G and its derivatives to modulate other neuropathological features of Alzheimer's disease. The neurotoxic cascade in Alzheimer's involves more than just amyloid deposition, encompassing neuroinflammation and tau pathology.

There is limited direct evidence from preclinical studies on the specific modulatory effects of Chrysamine G on neuroinflammatory processes such as microgliosis and astrogliosis in animal models of Alzheimer's disease. Similarly, its interaction with tau pathology, another key hallmark of the disease, has not been extensively investigated in vivo.

However, some in vitro work has suggested potential neuroprotective effects. One study examining the impact of Chrysamine G on Aβ-induced neurotoxicity in cultured neurons found that it could reduce neuronal death. Interestingly, a monovalent derivative of Chrysamine G, which had a lower affinity for Aβ, was equally effective in preventing this neurotoxicity. This finding led the researchers to suggest that the protective mechanism of Chrysamine G might be related to its anti-oxidant properties rather than solely its ability to bind to Aβ fibrils.

The exploration of Chrysamine G's broader effects on the complex pathological cascade of neurodegenerative diseases remains an area for future investigation. Understanding whether it can influence neuroinflammation or tau-related processes would provide a more complete picture of its potential as a therapeutic or research tool.

Synthetic Chemistry and Rational Design of Research Probes

Synthetic Methodologies for Chrysamine G Disodium (B8443419) Salt and Analogues

Chrysamine G is a symmetrical azo dye and a structural analogue of Congo red. medchemexpress.comnih.gov Its synthesis, while not always detailed in recent literature, follows established principles of azo coupling reactions. The general approach involves the diazotization of an aromatic diamine, followed by coupling with a suitable aromatic component. For Chrysamine G, this process would entail the bis-diazotization of benzidine, which is then coupled with two equivalents of salicylic (B10762653) acid under appropriate pH conditions. The resulting product is the free acid form of Chrysamine G, which is then converted to the more water-soluble disodium salt by treatment with a sodium base.

The generation of diverse analogues often involves modifying this core synthetic strategy. One significant challenge in creating a library of derivatives based on the Chrysamine G scaffold is the relative difficulty of modifying the diazo bonds that link the central biphenyl (B1667301) spacer to the outer salicylic acid moieties. researchgate.net To overcome this, researchers have explored the replacement of the diazo linkages with more synthetically tractable functional groups, such as amides. researchgate.net

A key synthetic approach for creating analogues involves replacing the diazo group with an amide bond. researchgate.net This strategy is advantageous as amide bond formation is a robust and well-understood reaction in organic synthesis. For example, amide analogues of Chrysamine G have been synthesized to investigate structure-activity relationships. researchgate.net In one such synthesis, the core structure was modified by varying the central spacer and the position of the side arms, demonstrating the flexibility of this amide-based approach. These synthesized analogues, typically prepared as their lithiated salt forms, exhibit good solubility in water, which is crucial for their use in biological assays. researchgate.net

Design and Synthesis of Chrysamine G Derivatives for Enhanced Research Utility

The rational design of Chrysamine G derivatives is aimed at improving its properties as a research probe, particularly for studying amyloid-β (Aβ) plaques associated with Alzheimer's disease. Key objectives include enhancing binding affinity, improving brain permeability for in vivo imaging, and tuning photophysical properties for fluorescence-based detection methods.

The binding of Chrysamine G to Aβ fibrils is a primary determinant of its utility. Structural modifications are systematically introduced to optimize this interaction. A decarboxylated derivative of Chrysamine G, for instance, showed no binding to Aβ, highlighting the critical role of the carboxylic acid groups in the binding mechanism. nih.gov

Research into amide-based analogues has provided significant insights into the structure-activity relationship. researchgate.net By replacing the diazo bonds with amide bonds and altering the molecular structure, researchers have studied the impact on binding affinity. Like Chrysamine G, these amide analogues were found to have two distinct binding sites on the Aβ fibril: a high-affinity site and a low-affinity site. The binding affinities of these compounds are influenced by both the central spacer and the positioning of the side arms. Interestingly, while the exchange of the diazo bond for an amide bond is tolerated, the precise geometry and hydrophobic character of the molecule are crucial. For example, certain amide analogues demonstrated higher binding affinity than others, suggesting that hydrophobic interactions within the binding channels of the Aβ fibril play a significant role.

The table below summarizes the binding data for Chrysamine G and some of its synthesized amide derivatives, illustrating the effect of structural changes on amyloid binding affinity.

CompoundHigh Affinity Kd (µM)High Affinity Bmax (mol/mol of Aβ)Low Affinity Kd (µM)Low Affinity Bmax (mol/mol of Aβ)
Chrysamine G 0.370.4017.51.8
Amide Analogue 1 1.910.42180.773.75
Amide Analogue 2 0.940.4329.81.35
Amide Analogue 3 0.810.4118.51.25
Data sourced from Kang and Han (2001).

A critical requirement for an effective in vivo amyloid imaging agent is the ability to cross the blood-brain barrier (BBB). Congo red, the parent compound of Chrysamine G, is highly charged and does not significantly penetrate the brain. nih.gov Chrysamine G was specifically developed as a more lipophilic analogue to overcome this limitation. nih.govresearchgate.net Studies have shown that Chrysamine G is significantly more lipophilic than Congo red and successfully partitions into the brains of normal mice. researchgate.netnih.gov This improved brain penetration is a key characteristic that makes it a promising platform for developing in vivo probes. nih.gov

Further development of derivatives focuses on fine-tuning lipophilicity and other physicochemical properties to maximize BBB permeation while maintaining high binding affinity for Aβ plaques. Strategies include the introduction of fluorine atoms or other small, lipophilic groups. A fluorinated derivative of Chrysamine G has been shown to bind well to synthetic beta-amyloid in vitro, representing a viable strategy for creating next-generation probes. researchgate.net The goal is to strike a balance where the molecule is lipid-soluble enough to cross the BBB but does not become so lipophilic that it leads to high non-specific binding within the brain tissue. mdpi.com

While Chrysamine G itself is primarily a chromophore used in colorimetric assays, the development of fluorescent probes based on its scaffold is a major area of research. The utility of a fluorescent probe is defined by its photophysical properties, including its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.

The introduction of various substituents to the core Chrysamine G structure can significantly alter these properties. Although specific studies on the systematic tuning of Chrysamine G's photophysical properties are not extensively detailed in the provided context, general principles of fluorophore design apply. Attaching electron-donating or electron-withdrawing groups to the aromatic rings can shift the absorption and emission spectra. For example, in other dye systems, adding electron-donating groups often leads to a red-shift in the emission spectrum. The development of a library of probes with varied substrate moieties allows for efficient screening to find candidates with optimal properties for specific applications, such as tumour imaging. mdpi.com These principles can be applied to the Chrysamine G backbone to create derivatives with tailored fluorescence characteristics for amyloid plaque detection.

Development of Radiolabeled Chrysamine G Probes for Preclinical Imaging Research

For non-invasive preclinical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), Chrysamine G derivatives must be labeled with a radionuclide. nih.govmdpi.com The development of such radiolabeled probes allows for the in vivo visualization and quantification of amyloid deposits in animal models of Alzheimer's disease. nih.govchemrxiv.org

Early research utilized carbon-14 (B1195169) ([¹⁴C]), a beta-emitting radionuclide, to label Chrysamine G. [³] Studies with [¹⁴C]CG demonstrated increased binding in homogenates of various brain regions from Alzheimer's disease patients compared to controls, and this binding correlated with the density of senile plaques and neurofibrillary tangles. nih.gov While essential for autopsy and in vitro autoradiography studies, the properties of ¹⁴C are not suitable for in vivo PET or SPECT imaging.

For in vivo applications, isotopes such as technetium-99m (⁹⁹ᵐTc) for SPECT and carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) for PET are preferred. A ⁹⁹ᵐTc-labeled derivative, ⁹⁹ᵐTc-MAMA-CG, has been developed and shown to bind selectively to Aβ deposits in post-mortem human brain tissue. researchgate.net This finding suggests that ⁹⁹ᵐTc-MAMA-CG could be a promising lead compound for creating a clinically useful SPECT imaging agent. researchgate.net The design of these radiolabeled probes requires the incorporation of a chelating agent (like MAMA for ⁹⁹ᵐTc) or a functional group that can be readily radiolabeled with the chosen isotope, without disrupting the molecule's ability to bind to amyloid and cross the blood-brain barrier. nih.gov

Computational Chemistry Approaches in Probe Design and Optimization

Computational chemistry has become an indispensable tool in the rational design and optimization of research probes, including derivatives of Chrysamine G. nih.govrsc.org These in silico methods allow researchers to predict how structural modifications will affect a molecule's properties, thereby saving significant time and resources compared to purely experimental approaches. rsc.org

Molecular modeling techniques are used to study the interaction between Chrysamine G analogues and Aβ fibrils at an atomic level. researchgate.net For instance, energy minimization calculations, such as MM2 (Molecular Mechanics 2), have been used to determine the distances between the carboxylic acid groups in various amide analogues of Chrysamine G. This information helps in assessing how well the molecular geometry fits proposed binding models, such as the electrostatic interaction model or the channel-binding model.

More advanced techniques like molecular dynamics (MD) simulations provide a dynamic view of the binding process. rsc.orgcardiff.ac.uk MD simulations can reveal the stability of different binding modes, identify key amino acid residues on the Aβ fibril that interact with the probe, and elucidate the roles of different forces, such as hydrophobic and electrostatic interactions. researchgate.net These mechanistic insights are critical for redesigning lead compounds to improve their binding affinity and specificity. researchgate.net By simulating the behavior of a designed probe in a virtual environment, researchers can prioritize the synthesis of only the most promising candidates for subsequent experimental validation. rsc.org

Advanced Methodologies for Characterizing Chrysamine G Interactions

High-Resolution Spectroscopic Techniques for Conformational Studies

High-resolution spectroscopic methods are indispensable for elucidating the conformational changes that occur in both Chrysamine G and its binding partners, such as amyloid-β (Aβ), upon interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers unparalleled insight into the atomic-level structure and dynamics of molecules in solution. For the study of Chrysamine G-amyloid interactions, solid-state NMR (ssNMR) is particularly powerful. Since amyloid fibrils are large, insoluble aggregates, ssNMR is a key technique for determining their high-resolution structure. nih.gov By comparing the ssNMR spectra of amyloid fibrils in the presence and absence of Chrysamine G, researchers can pinpoint the specific amino acid residues of the amyloid protein that are involved in binding. This technique can reveal changes in the chemical environment of atomic nuclei, providing precise information on the binding site and the conformational rearrangements of the amyloid peptide upon ligand binding. For instance, ssNMR has been instrumental in creating structural models of Aβ protofilaments, showing in-register parallel β-sheets, a structure that Chrysamine G is known to interact with. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a highly sensitive method for monitoring changes in the secondary structure of proteins. jasco-global.comnih.gov It is particularly well-suited for studying the process of amyloid aggregation, which involves a conformational transition from random coil or α-helical structures to a β-sheet-rich conformation. jasco-global.comnih.gov The interaction of Chrysamine G with monomeric or oligomeric forms of Aβ can be monitored by CD to determine if the compound inhibits or modulates this conformational change. By measuring the CD signal over time, the kinetics of amyloid fibril formation can be followed, and the efficacy of Chrysamine G as an inhibitor of this process can be quantified. For example, studies on Aβ peptides have shown that the β-sheet conformation is associated with oligomeric states, a key target for therapeutic intervention. nih.gov

Advanced Microscopy Techniques for Visualization

Visualizing the interaction of Chrysamine G with large biomolecular assemblies like amyloid plaques requires advanced microscopy techniques that can overcome the limitations of conventional light microscopy.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology by enabling the determination of near-atomic resolution structures of large and complex biomolecules in their native, hydrated state. rsc.orgnih.gov This technique is exceptionally well-suited for studying the interaction of Chrysamine G with amyloid fibrils. nih.gov By flash-freezing a sample of Chrysamine G incubated with amyloid fibrils, researchers can capture high-resolution images of the complex. nih.gov Computational reconstruction of thousands of these images can yield a detailed three-dimensional map of the fibril with the bound Chrysamine G, revealing its precise binding location and orientation within the amyloid structure. nih.govmdpi.com

Super-Resolution Fluorescence Microscopy: Techniques such as STimulated Emission Depletion (STED) microscopy and STochastic Optical Reconstruction Microscopy (STORM) bypass the diffraction limit of light, offering a much higher spatial resolution. nih.govnih.gov These methods can be used to visualize the localization of fluorescently-labeled Chrysamine G derivatives within cells or in tissue samples with nanoscale precision. rsc.orgresearchgate.net For instance, super-resolution microscopy could be used to determine if Chrysamine G co-localizes with amyloid plaques in specific subcellular compartments, providing valuable information about its mechanism of action in a cellular context. nih.gov

Quantitative Binding Assays

To develop a thorough understanding of the interaction between Chrysamine G and its targets, it is crucial to quantify the binding affinity and thermodynamics.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. springernature.comupenn.edu This allows for the determination of the key thermodynamic parameters of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) from a single experiment. nih.gov In a typical ITC experiment, a solution of Chrysamine G would be titrated into a solution containing the amyloid protein, and the resulting heat changes would be measured. This data provides a complete thermodynamic profile of the binding interaction. For example, ITC studies on the related compound Congo red with Aβ have revealed high-affinity binding sites and that the interaction is enthalpically driven. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.govyoutube.com In an SPR experiment, the amyloid protein is typically immobilized on a sensor chip, and a solution of Chrysamine G is flowed over the surface. xjtu.edu.cn The binding of Chrysamine G to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com This allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated, providing a measure of binding affinity. xjtu.edu.cn

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding Measures change in refractive index upon binding
Information Obtained Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) Binding affinity (Kd), association rate (kon), dissociation rate (koff)
Labeling Requirement Label-free Label-free
Sample Consumption Higher Lower
Throughput Lower Higher

Molecular Dynamics Simulations and Computational Docking Studies

Computational approaches provide a powerful complement to experimental techniques, offering atomic-level insights into the binding of Chrysamine G to amyloid structures.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the Chrysamine G-amyloid complex over time. nih.govnih.gov By simulating the movements and interactions of all atoms in the system, MD can reveal the stability of different binding poses, the conformational changes induced by binding, and the key intermolecular forces (e.g., hydrophobic interactions, hydrogen bonds, salt bridges) that mediate the interaction. researchgate.netmdpi.comrsc.org

Computational Docking: Docking algorithms predict the preferred binding orientation of a ligand (Chrysamine G) to a receptor (amyloid fibril) to form a stable complex. nih.govresearchgate.net These studies can identify potential binding sites on the amyloid surface and rank different binding poses based on their predicted binding energy. Docking studies have been used to investigate the binding of Congo red analogs to amyloid fibrils, suggesting that these molecules bind to grooves on the fibril surface. researchgate.net

Computational Method Key Insights Provided

| Molecular Dynamics (MD) Simulations | - Stability of binding modes

  • Conformational dynamics of the complex
  • Detailed analysis of intermolecular forces
  • Free energy of binding | | Computational Docking | - Prediction of binding sites
  • Preferred binding orientation of the ligand
  • Ranking of potential ligands based on binding scores |
  • Proteomic and Interactome Studies

    To understand the broader biological effects of Chrysamine G beyond its direct interaction with amyloid, proteomic and interactome studies can be employed. These approaches aim to identify the full spectrum of proteins that Chrysamine G interacts with in a complex biological system, such as a cell or organism.

    Quantitative Proteomics: This involves the large-scale measurement of protein expression levels. nih.gov By comparing the proteome of a model system (e.g., cultured neuronal cells) treated with Chrysamine G to an untreated control, researchers can identify proteins or entire pathways that are up- or down-regulated in response to the compound. proteomics.com This can provide clues about the cellular response to Chrysamine G and its potential off-target effects.

    Interactome Studies: These studies aim to map the network of protein-protein interactions. nih.govrsc.org Techniques like affinity purification coupled with mass spectrometry (AP-MS) can be used to identify the direct and indirect binding partners of Chrysamine G. In such an experiment, a modified version of Chrysamine G could be used as "bait" to pull down its interacting proteins from a cell lysate. Identifying these interacting proteins can reveal novel targets and cellular processes affected by Chrysamine G. rsc.org

    Comparative Analysis with Other Amyloid Targeting Research Compounds

    Comparative Analysis with Congo Red as a Parent Compound in Amyloid Staining and Inhibition Research

    Chrysamine G is a lipophilic analogue of Congo red, a historically important dye used for staining amyloid deposits. nih.govnih.gov Congo red, the sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid), is an azo dye known for its ability to bind to amyloid fibrils and produce a characteristic apple-green birefringence under polarized light, a key indicator for the presence of amyloid. wikipedia.orgnih.govnih.gov However, Congo red's high charge limits its ability to cross the blood-brain barrier in significant amounts, hindering its use for in vivo imaging of cerebral amyloid plaques. nih.gov

    Chrysamine G was developed to overcome this limitation. As a carboxylic acid analogue of Congo red, it exhibits increased lipophilicity, allowing it to penetrate the brain. nih.govnih.gov This property makes it a more suitable candidate for in vivo studies. Research has shown that Chrysamine G binds to the Aβ protein and can inhibit Aβ-induced toxicity in cell cultures. nih.gov Its protective effects are concentration-dependent and correlate with its binding affinity to synthetic Aβ. nih.gov A derivative of Chrysamine G lacking the carboxyl group, which does not bind to Aβ, failed to show protective effects, highlighting the importance of this structural feature for its activity. nih.gov

    Both Congo red and Chrysamine G have been shown to protect neuronal cells from Aβ toxicity, and Congo red can inhibit the aggregation of Aβ peptides. researchgate.net The structural similarities suggest that compounds mimicking Congo red and Chrysamine G could lead to the development of new therapeutic agents. researchgate.net

    Table 1: Comparison of Chrysamine G and Congo Red

    FeatureChrysamine G Disodium (B8443419) SaltCongo Red
    Chemical Nature Carboxylic acid analogue of Congo Red. nih.govSodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid), an azo dye. wikipedia.org
    Lipophilicity More lipophilic. nih.govLess lipophilic, highly charged. nih.gov
    Blood-Brain Barrier Permeability Can cross the blood-brain barrier. nih.govLimited ability to cross the blood-brain barrier. nih.gov
    Amyloid Binding Binds to Aβ protein. nih.govbiocompare.comBinds to amyloid fibrils. nih.gov
    Inhibition of Aβ Toxicity Inhibits Aβ-induced toxicity in PC12 cells. nih.govDiminishes toxic effects of Aβ in cell culture. nih.gov
    Primary Research Use In vivo probe for amyloid deposition and potential therapeutic agent. nih.govresearchgate.netHistological staining of amyloid deposits. nih.govstainsfile.com

    Comparison with Thioflavin Dyes (ThT, ThS) in Binding Characteristics and Spectroscopic Signatures

    Thioflavin T (ThT) and Thioflavin S (ThS) are widely used fluorescent dyes for the detection and quantification of amyloid fibrils. nih.govmdpi.com ThT, in particular, is considered a "gold standard" for identifying amyloid fibrils both in vitro and in vivo. nih.gov Upon binding to the cross-β-sheet structure of amyloid fibrils, ThT exhibits a significant enhancement in its fluorescence quantum yield and a characteristic red shift in its excitation and emission spectra. nih.govnih.govyoutube.com The excitation maximum shifts from around 385 nm to 450 nm, and the emission maximum shifts from approximately 445 nm to 482 nm. nih.govyoutube.com This fluorescence enhancement is believed to be due to the restriction of intramolecular rotation of the dye molecule upon binding to the amyloid fibril. nih.gov

    Chrysamine G, while also binding to amyloid, does so through a different mechanism and has different spectroscopic properties. As a derivative of Congo red, its binding is thought to involve interactions with the β-sheet structure, similar to its parent compound. Unlike the dramatic fluorescence enhancement seen with ThT, the key characteristic of Congo red and its analogues is the induction of birefringence. stainsfile.com

    While ThT is highly sensitive, its specificity has been questioned as it can bind to other non-amyloid structures. researchgate.net Chrysamine G's binding is considered to be more specific to amyloid plaques and neurofibrillary tangles. nih.gov Studies have shown a direct correlation between the amount of [14C]CG binding and the density of senile plaques and neurofibrillary tangles in brain tissue from Alzheimer's disease patients. nih.gov

    Table 2: Comparison of Chrysamine G and Thioflavin Dyes

    FeatureChrysamine G Disodium SaltThioflavin Dyes (ThT, ThS)
    Detection Method Primarily colorimetric and based on binding affinity; can be radiolabeled for quantitative studies. nih.govFluorometric, based on fluorescence enhancement upon binding. nih.govresearchgate.net
    Spectroscopic Signature Does not rely on fluorescence enhancement for detection.Significant increase in fluorescence quantum yield and red shift in excitation/emission spectra upon binding to amyloid. nih.govyoutube.com
    Binding Mechanism Binds to Aβ protein, likely through interactions similar to Congo Red. Intercalates into the cross-β-sheet structure of amyloid fibrils. nih.govmdpi.com
    Specificity High specificity for amyloid plaques and neurofibrillary tangles. nih.govSensitive but can show non-specific binding. researchgate.net
    Primary Research Use In vivo imaging and potential therapeutic modulation of amyloid. nih.govresearchgate.net"Gold standard" for in vitro and ex vivo detection and quantification of amyloid fibrils. nih.govresearchgate.net

    Comparative Efficacy with Curcumin (B1669340) and Other Natural Product Derivatives in Preclinical Amyloid Modulation

    Curcumin, a natural polyphenol found in turmeric, has garnered significant attention for its anti-amyloid properties. nih.gov Preclinical studies have demonstrated that curcumin can inhibit the aggregation of Aβ peptides, promote the disaggregation of existing amyloid plaques, and reduce Aβ-induced toxicity. nih.govnih.gov Its lipophilic nature allows it to cross the blood-brain barrier and bind to amyloid deposits. nih.gov

    Both Chrysamine G and curcumin have shown efficacy in reducing Aβ-induced neurotoxicity. nih.govnih.gov A study comparing Chrysamine G and a derivative (hCG) with lower Aβ affinity suggested that the neuroprotective mechanism of Chrysamine G might be related to its anti-oxidant activity rather than solely its binding affinity. nih.gov Curcumin also exhibits antioxidant properties, which contribute to its neuroprotective effects. nih.gov

    In terms of amyloid plaque labeling, one study found that curcumin and its nano-formulation (nanocurcumin) labeled Aβ plaques to a similar extent as Aβ-specific antibodies and to a greater degree than classical amyloid-binding dyes like Congo red and Thioflavin-S in a mouse model of Alzheimer's disease. nih.gov Curcumin was also effective at labeling various types of Aβ plaques. nih.gov

    While both Chrysamine G and curcumin show promise in modulating amyloid pathology, the mechanisms and efficacy can differ. The development of derivatives for both compounds aims to improve their bioavailability and therapeutic potential. For instance, amide derivatives of Chrysamine G have been synthesized and shown to bind to Aβ fibrils, suggesting that modifications to the core structure are well-tolerated and can lead to new compounds with potentially enhanced properties. Similarly, various curcumin derivatives are being explored to improve their therapeutic profile. nih.gov

    Table 3: Comparison of Chrysamine G and Curcumin

    FeatureThis compoundCurcumin
    Origin Synthetic derivative of Congo red. nih.govNatural polyphenol from turmeric. nih.gov
    Mechanism of Action Binds to Aβ and exhibits anti-oxidant activity. nih.govInhibits Aβ aggregation, promotes disaggregation, and has anti-inflammatory and antioxidant properties. nih.govnih.gov
    Blood-Brain Barrier Permeability Yes. nih.govYes. nih.gov
    Preclinical Efficacy Reduces Aβ-induced neurotoxicity in cell culture. nih.govnih.govReduces Aβ pathology and improves cognitive function in animal models. nih.gov
    Plaque Labeling Binds to amyloid plaques and neurofibrillary tangles. nih.govLabels various types of Aβ plaques effectively, comparable to specific antibodies. nih.gov

    Strategic Advantages and Limitations of this compound in Specific Research Paradigms

    Strategic Advantages:

    In Vivo Imaging: The primary advantage of Chrysamine G is its ability to cross the blood-brain barrier, making it a valuable tool for in vivo imaging of amyloid deposition in the brain. nih.gov This is a significant improvement over its parent compound, Congo red.

    Specificity: Chrysamine G demonstrates high-affinity binding to Aβ plaques and neurofibrillary tangles, with a good correlation between binding levels and pathological features of Alzheimer's disease. nih.gov

    Therapeutic Potential: Beyond its diagnostic applications, Chrysamine G has shown the ability to inhibit Aβ-induced toxicity, suggesting a potential role as a therapeutic agent. nih.gov Its structure serves as a scaffold for the development of new amyloid-modulating compounds. researchgate.net

    Limitations:

    Binding to Multiple Targets: While specific for amyloid aggregates, Chrysamine G binds to both senile plaques and neurofibrillary tangles, which could be a limitation if the research goal is to specifically quantify only Aβ plaques. nih.gov

    Competition with Other Compounds: In a complex biological environment, the binding of Chrysamine G could potentially be influenced by other endogenous or exogenous molecules that interact with amyloid aggregates.

    Need for Further Optimization: While promising, the development of Chrysamine G and its derivatives is still in the research phase. Further optimization is needed to enhance its properties for clinical applications, including improving its pharmacokinetic profile and further elucidating its mechanism of action.

    Future Directions and Emerging Avenues in Preclinical Research

    Exploration of Chrysamine G Disodium (B8443419) Salt in Novel Preclinical Disease Models Beyond Alzheimer's

    While Chrysamine G has been extensively studied as a probe for β-amyloid in the context of Alzheimer's disease (AD), its utility may extend to other neurodegenerative conditions characterized by protein aggregation, collectively known as proteinopathies. nih.govsigmaaldrich.com The core mechanism of Chrysamine G, binding to β-sheet-rich amyloid structures, is not exclusive to the Aβ peptide found in AD. This opens up avenues for its application in preclinical models of other diseases.

    Future research could explore the use of Chrysamine G in models of tauopathies, such as frontotemporal dementia and progressive supranuclear palsy, where the protein tau forms abnormal aggregates. news-medical.net Although current research on novel compounds often focuses on reducing both Aβ and tau pathology, the specific binding characteristics of Chrysamine G to different types of protein aggregates remain an area for deeper investigation. news-medical.net Its potential as a research tool could also be evaluated in preclinical models of Parkinson's disease, which involves the aggregation of α-synuclein into Lewy bodies, and in prion diseases, characterized by the misfolding of the prion protein. Investigating the binding affinity and specificity of Chrysamine G to these non-Aβ amyloidogenic proteins would be a critical first step. Such studies would clarify whether Chrysamine G can serve as a versatile histopathological stain or an in vivo imaging agent across a spectrum of neurodegenerative disorders, moving beyond its established role in Alzheimer's research. nih.gov

    Development of Multi-Targeting Research Agents Based on the Chrysamine G Scaffold

    The chemical structure of Chrysamine G disodium salt offers a robust and versatile scaffold for developing novel multi-target research agents. researchgate.net Its symmetrical design, featuring a central spacer connected to two salicylic (B10762653) acid moieties via diazo bonds, allows for systematic chemical modifications to explore structure-activity relationships. The development of multi-target compounds is a crucial strategy in tackling complex multifactorial syndromes like Alzheimer's disease. nih.gov

    Research has already demonstrated that modifications to the Chrysamine G backbone are well-tolerated and can produce derivatives with high affinity for β-amyloid fibrils. For instance, replacing the diazo bonds with more stable amide bonds has yielded analogues that retain the ability to bind to amyloid. researchgate.net This structural flexibility allows for the creation of a chemical library based on the Chrysamine G framework. By varying the central spacer and the side arms, new compounds can be designed to interact with multiple pathological targets. nih.gov For example, a derivative could be engineered to not only bind amyloid plaques but also chelate metal ions or inhibit enzymes like acetylcholinesterase (AChE) or β-secretase (BACE-1), which are also implicated in AD pathology. nih.gov The concept of using a primary scaffold to generate compounds that target multiple disease-related proteins is a promising approach for creating more effective research tools and potential therapeutic leads. nih.govarxiv.org

    Below is a data table comparing the binding affinities of Chrysamine G and some of its amide-based derivatives to β-amyloid fibrils, as reported in preclinical studies.

    CompoundHigher Affinity Kd (nM)Lower Affinity Kd (nM)Bmax (Higher Affinity) (nmol/mg protein)Bmax (Lower Affinity) (nmol/mg protein)
    Chrysamine G 21023000.441.83
    Amide Analogue 1 36034000.532.11
    Amide Analogue 2 22025000.411.62
    Amide Analogue 3 29041000.381.75
    Data synthesized from preclinical binding studies.

    Integration with Advanced Preclinical Multi-modal Imaging Modalities

    The integration of Chrysamine G and its derivatives with advanced multi-modal imaging techniques represents a significant frontier in preclinical research. nih.gov Multi-modal imaging combines the strengths of different modalities, such as the high-resolution anatomical detail from Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) with the functional and molecular information from Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). mrsolutions.com This synergistic approach provides a more comprehensive understanding of disease processes in living animal models. nih.govmrsolutions.com

    The Chrysamine G scaffold is particularly amenable to adaptation for various imaging platforms. researchgate.net

    Nuclear Imaging (PET/SPECT): The structure can be radiolabeled with positron-emitting (e.g., Carbon-11 (B1219553), Fluorine-18) or gamma-emitting (e.g., Technetium-99m) isotopes. A fluorinated derivative of Chrysamine G has already been synthesized, demonstrating the feasibility of creating radiotracers for PET imaging to quantify amyloid deposition in the brain in vivo. researchgate.net

    Optical Imaging: As a derivative of Congo red, Chrysamine G possesses inherent dye properties. nih.gov This suggests its potential or the potential of its analogues for use in fluorescence imaging or photoacoustic imaging (PAI), which could be employed for high-resolution visualization of amyloid plaques in animal models, including retinal imaging studies. nih.govkuleuven.be

    MR Imaging: While not a conventional contrast agent, Chrysamine G derivatives could be conjugated with paramagnetic metal ions (e.g., Gadolinium) to create targeted MRI contrast agents, enabling the anatomical localization of amyloid deposits with high spatial resolution.

    The development of a single Chrysamine G-based probe that is detectable by multiple modalities (e.g., a fluorescent and radiolabeled version) could allow researchers to track pathological events across different scales, from cellular interactions to whole-organ biodistribution, within the same animal model. mrsolutions.comnih.gov

    Imaging ModalityPotential Chrysamine G ApplicationInformation Provided
    PET/SPECT Radiolabeled derivatives (e.g., with 18F, 11C)Quantitative functional data on amyloid plaque density and distribution. mrsolutions.com
    MRI Conjugation with contrast agents (e.g., Gadolinium)High-resolution anatomical images of plaque location. mrsolutions.com
    Fluorescence Imaging Use of inherent dye properties or conjugation to fluorophoresHigh-resolution visualization of plaques at a microscopic level. nih.gov
    Photoacoustic Imaging (PAI) Use as an absorbing agentFunctional and molecular information with good spatial resolution. nih.gov

    Understanding the Influence of Amyloid Polymorphism on Chrysamine G Binding and Efficacy in Research Models

    A critical area of future investigation is how the structural diversity of amyloid aggregates, known as amyloid polymorphism, influences the binding and efficacy of Chrysamine G. biorxiv.org Amyloid fibrils formed from the same protein can adopt different stable, cross-β structures or polymorphs. biorxiv.org This structural heterogeneity is significant because different polymorphs may be associated with different disease phenotypes and progression rates.

    The binding of Chrysamine G, similar to Congo red, is thought to involve a bidentate attachment that spans several peptide chains within the amyloid fibril. researchgate.net The specific geometry and surface characteristics of an amyloid polymorph could therefore dramatically affect the binding affinity and specificity of Chrysamine G. For instance, some fibril structures may present ideal binding pockets that accommodate the Chrysamine G molecule, leading to strong signal in detection assays, while other polymorphs may possess conformations that sterically hinder or prevent effective binding.

    Understanding this interaction is crucial for interpreting preclinical data. If Chrysamine G binds preferentially to only a subset of amyloid polymorphs, its utility as a universal amyloid probe could be limited. Conversely, developing a panel of Chrysamine G derivatives with differential affinities for various polymorphs could become a powerful research tool. Such tools would enable investigators to:

    Characterize the specific amyloid structures present in different preclinical disease models.

    Investigate how therapeutic interventions alter the polymorphic landscape of amyloid deposits.

    Explore the correlation between specific amyloid polymorphs and the degree of neurotoxicity or disease progression. biorxiv.org

    Potential as a Scaffold for Developing Research Tools in Liquid-Liquid Phase Separation Studies

    The process of liquid-liquid phase separation (LLPS) is increasingly recognized as a fundamental mechanism underlying the formation of membraneless organelles and, under pathological conditions, the initiation of protein aggregation. frontiersin.orgnih.gov LLPS allows proteins and other biomolecules to condense into dynamic, liquid-like droplets. frontiersin.org There is growing evidence that these droplets can mature over time into the irreversible, solid-state amyloid fibrils characteristic of neurodegenerative diseases. nih.govresearchgate.net

    While direct studies linking Chrysamine G to LLPS are not yet prevalent, its established affinity for aggregated β-sheet structures makes its scaffold a highly promising candidate for developing novel research tools to investigate the LLPS-to-aggregate transition. researchgate.netaps.org Future research could focus on designing Chrysamine G derivatives that can:

    Detect Early-Stage Aggregates: Create probes that are sensitive enough to bind to the initial β-sheet structures that may form within liquid droplets as they begin to mature.

    Modulate Phase Transitions: Develop molecules that can stabilize or destabilize the liquid droplet state, allowing researchers to study the factors that trigger the conversion to solid aggregates.

    Fluorescently Report on the Droplet Environment: Engineer derivatives whose fluorescence properties (e.g., intensity, lifetime) change in response to the biophysical environment within the condensate (e.g., viscosity, polarity), providing insights into the maturation process.

    By acting as a "cargo sponge" for client molecules, phase-separating proteins like chromogranins can concentrate other proteins, a process that might be visualized or modulated by specifically designed probes. nih.gov Developing Chrysamine G-based tools that can specifically target and report on the evolving state of protein condensates would provide invaluable insight into the earliest stages of pathological protein aggregation. researchgate.net

    Q & A

    Basic Research Questions

    Q. What are the primary methods for synthesizing and characterizing Chrysamine G disodium salt in academic research?

    • Methodological Answer : Synthesis typically involves condensation reactions under controlled pH and temperature. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98% as per quality control standards), and mass spectrometry (MS) for molecular weight validation. Ensure solvents and reagents meet purity thresholds (e.g., >99% for critical intermediates) .

    Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

    • Methodological Answer : Use UV-Vis spectrophotometry at λmax ~450 nm for concentration determination. For complex matrices (e.g., plasma), combine solid-phase extraction (SPE) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance sensitivity and specificity. Calibration curves should span 0.1–100 µM, with validation for accuracy (±15%) and precision (RSD <10%) .

    Q. What are the key applications of this compound in current biochemical research?

    • Methodological Answer : Primarily used as a β-amyloid fibril inhibitor in Alzheimer’s disease studies. Experimental designs often include fluorescence-based binding assays (e.g., Thioflavin T displacement) and molecular docking simulations to evaluate competitive inhibition. Ensure negative controls (e.g., buffer-only samples) to validate specificity .

    Advanced Research Questions

    Q. How can researchers optimize experimental conditions for this compound’s binding affinity studies?

    • Methodological Answer : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics. Optimize parameters: pH 7.4 (physiological buffer), ionic strength (150 mM NaCl), and temperature (25°C). Use global fitting algorithms (e.g., Biacore Evaluation Software) to calculate KD values. Replicate experiments (n ≥ 3) to account for instrument variability .

    Q. How should contradictory data on Chrysamine G’s solubility in aqueous buffers be resolved?

    • Methodological Answer : Conduct systematic solubility tests using dynamic light scattering (DLS) to detect aggregation. Compare results across buffers (e.g., PBS vs. Tris-HCl) and concentrations (1–10 mM). Publish raw datasets (e.g., via FAIR repositories) to enable cross-lab validation .

    Q. What strategies ensure reproducibility in this compound’s in vitro neuroprotection assays?

    • Methodological Answer : Standardize cell lines (e.g., SH-SY5Y neurons) and passage numbers. Pre-treat cells with Chrysamine G (10 µM, 24 hrs) before amyloid-β exposure. Include blinded data analysis and report % viability via MTT assays with error propagation calculations. Share protocols via platforms like protocols.io .

    Q. How can researchers leverage Google Scholar to identify gaps in this compound literature?

    • Methodological Answer : Use advanced operators (e.g., "Chrysamine G" AND "β-amyloid inhibition" NOT "commercial") and filter by publication year (last 5 years). Track citations of seminal papers (e.g., "Cited by" feature) to identify emerging trends. Prioritize journals with high rigor scores (e.g., JBC, ACS Chemical Neuroscience) .

    Q. What frameworks are recommended for formulating hypothesis-driven research questions on Chrysamine G’s mechanisms?

    • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example hypothesis: "Chrysamine G disrupts β-sheet formation via π-π stacking interactions, reducing fibril cytotoxicity." Validate with molecular dynamics simulations and mutagenesis studies .

    Key Notes

    • For data sharing, use repositories like Cambridge Structural Database (CSD) or Zenodo .
    • Adhere to IUPAC nomenclature and report uncertainties in all measurements .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.